2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Description
2-Methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at the 2- and 3-positions, a methyl group at the 5-position, and a 2-oxopiperidin-1-yl moiety attached to the phenyl ring.
Properties
IUPAC Name |
2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-10-17(26-2)19(12-14)28(24,25)21-15-8-9-16(18(13-15)27-3)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIPOLCTUBLEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of methoxy, methyl, and 2-oxopiperidinyl groups. Below is a comparative analysis with related sulfonamides and heterocyclic derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Chloro-substituted analogues (e.g., 5-chloro-2-methoxy derivatives) exhibit higher electronegativity, which could enhance interactions with hydrophobic enzyme pockets, whereas the target compound’s methyl group may prioritize lipophilicity .
Physicochemical Properties: The methoxy groups in the target compound likely improve solubility relative to non-polar substituents, though the methyl group at the 5-position may counterbalance this by increasing logP . Compared to oxadiazole-containing compounds, sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonamide (-SO₂NH-) moiety, which could influence target selectivity .
Biological Activity
2-Methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its pharmacological properties. The structural formula can be represented as follows:
This structure includes methoxy groups and a piperidinyl moiety, which may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities suggest that the compound may interact with specific molecular targets, such as enzymes or receptors involved in disease pathways.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have indicated that it may inhibit cell proliferation in certain cancer cell lines. The proposed mechanism involves modulation of signaling pathways through receptor binding, potentially affecting apoptosis and cell cycle regulation.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors could alter downstream signaling cascades, influencing cellular responses.
- Modulation of Gene Expression : By affecting transcription factors or other regulatory proteins, the compound may modulate gene expression related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of this compound.
Study 1: Anticancer Activity
A study published in PubMed highlighted a series of sulfonamide derivatives tested for anticancer activity against various human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The study emphasized structure-activity relationships (SAR) that could guide further development of more potent analogs .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of sulfonamides, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess activity, revealing promising results for compounds with similar structural features .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | Similar backbone with methyl substitution | Potentially different due to methyl group |
| N-[3-Methoxy-4-(5-Oxazolyl)phenyl]sulfonamide | Contains oxazole ring | Notable anticancer activity |
| N-[3-Methoxyphenyl]sulfonamide | Simplified structure | Established antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
